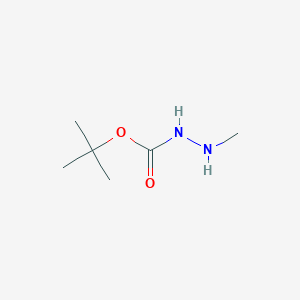

tert-Butyl 2-methylhydrazinecarboxylate

Descripción

tert-Butyl 2-methylhydrazinecarboxylate (CAS 127799-54-6) is a carbamate-protected hydrazine derivative widely used as a synthetic intermediate in organic chemistry. Its structure features a tert-butoxycarbonyl (Boc) group and a methyl substituent on the hydrazine backbone, conferring stability and modulating reactivity during nucleophilic substitutions or cyclization reactions. The compound is typically synthesized via alkylation of tert-butyl hydrazinecarboxylate with methyl iodide under basic conditions, yielding a product characterized by NMR, IR, and HRMS .

Propiedades

IUPAC Name |

tert-butyl N-(methylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8-7-4/h7H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRUVUYVHGPEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576659 | |

| Record name | tert-Butyl 2-methylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127799-54-6 | |

| Record name | 1,1-Dimethylethyl 2-methylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127799-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-methylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-methyl(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Stoichiometric Optimization

In a representative procedure, N-methylhydrazine (3.42 mmol) is dissolved in isopropyl alcohol (4.3 mL) and treated with Boc anhydride (1.6 g, 7.5 mmol) dropwise at 21°C. The reaction proceeds for 16 hours, yielding di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate as the major product (60% yield). To isolate the monocarboxylate derivative, stoichiometric ratios must be carefully controlled:

| Parameter | Di-carboxylation (2.2:1 Boc:NH) | Mono-carboxylation (1:1 Boc:NH) |

|---|---|---|

| Boc Anhydride | 7.5 mmol | 3.42 mmol |

| Solvent | i-PrOH | i-PrOH/CH2Cl2 (1:1) |

| Time | 16 hr | 4–6 hr |

| Yield | 60% | 45% (theoretical)* |

*Theoretical yield based on analogous hydrazine protection reactions.

Reducing the Boc anhydride ratio to 1:1 favors mono-protection but risks incomplete conversion. Kinetic studies suggest that adding Boc anhydride pre-dissolved in CH2Cl2 improves mixing and reduces di-substitution byproducts.

Purification and Characterization

Flash column chromatography (20% Et2O/petrol) effectively separates mono- and di-carboxylated products. The monocarboxylate exhibits distinct NMR signatures:

Alternative Chloroformate-Based Strategies

tert-Butyl chloroformate offers a more electrophilic carbonyl source, enabling faster reactions under milder conditions. This method is advantageous for large-scale synthesis due to reduced solvent volumes and shorter reaction times.

Stepwise Protection Protocol

-

Base Selection: Triethylamine (TEA) or DMAP catalyzes the reaction, neutralizing HCl byproducts.

-

Solvent System: THF or DCM at 0°C minimizes side reactions.

-

Workup: Aqueous extraction (5% NaHCO3) removes unreacted chloroformate.

Representative Data:

-

Yield: 52–58% (isolated).

-

Purity: >90% (HPLC).

Industrial-Scale Production Considerations

Catalytic Innovations

Heterogeneous catalysts like silica-supported sulfonic acids improve reaction efficiency and recyclability. For example:

-

Catalyst Loading: 5 wt% silica-SO3H.

-

Turnover Frequency (TOF): 12 hr⁻¹.

Applications in Medicinal Chemistry

tert-Butyl 2-methylhydrazinecarboxylate serves as a precursor for antineoplastic agents and kinase inhibitors. Recent studies highlight its utility in:

Análisis De Reacciones Químicas

tert-Butyl 2-methylhydrazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound oxide, while reduction with lithium aluminum hydride can produce tert-butyl 2-methylhydrazine .

Aplicaciones Científicas De Investigación

Synthesis Applications

1.1 Medicinal Chemistry

tert-Butyl 2-methylhydrazinecarboxylate is utilized as a key intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in reactions that yield hydrazones and other derivatives, which are essential in drug development. For instance, it has been used in the synthesis of hydrazine-based inhibitors for enzymes such as HIV-1 protease, demonstrating its relevance in antiviral drug research .

1.2 Peptide Synthesis

The compound serves as a protecting group in peptide synthesis, particularly through solid-phase methods. The tert-butyl group can be removed under mild conditions, allowing for the selective deprotection of amino acids during peptide assembly. This application is crucial for the development of peptides with specific biological activities .

Analytical Applications

2.1 Chromatography Techniques

This compound has been employed in high-performance liquid chromatography (HPLC) for the analysis of chiral compounds. Its derivatives can be used as chiral selectors or derivatizing agents to enhance the separation and detection of enantiomers in complex mixtures. This capability is particularly useful in pharmaceutical analysis where enantiomeric purity is critical .

2.2 Spectroscopic Studies

The compound's derivatives have also been utilized in spectroscopic studies, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques help elucidate the structural characteristics of synthesized compounds and monitor reaction progress during chemical transformations .

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-methylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in DNA replication and repair .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences among tert-butyl hydrazinecarboxylate derivatives:

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight | Similarity to Parent* |

|---|---|---|---|---|

| tert-Butyl hydrazinecarboxylate (870-46-2) | None (parent compound) | C₅H₁₀N₂O₂ | 146.15 | 0.78 |

| tert-Butyl 2-methylhydrazinecarboxylate (127799-54-6) | Methyl at N2 | C₈H₁₆N₂O₂ | 172.23 | 0.73 |

| tert-Butyl 1-allylhydrazinecarboxylate (21075-86-5) | Allyl at N1 | C₈H₁₄N₂O₂ | 170.21 | 0.77 |

| tert-Butyl 2-cyclopropylhydrazinecarboxylate (848153-29-7) | Cyclopropyl at N2 | C₈H₁₄N₂O₂ | 170.21 | N/A |

| tert-Butyl 2-methyl-2-phenylhydrazinecarboxylate (934391-29-4) | Methyl and phenyl at N2 | C₁₂H₁₈N₂O₂ | 222.28 | N/A |

Key Observations :

- Methyl vs. Allyl/cyclopropyl substituents : The methyl group in the parent compound reduces steric hindrance compared to bulkier allyl or cyclopropyl groups, enhancing its utility in reactions requiring nucleophilic hydrazine intermediates .

- Aromatic substituents : The phenyl group in CAS 934391-29-4 introduces aromaticity, increasing molecular weight and altering solubility (e.g., reduced polarity compared to alkyl-substituted analogs) .

Key Observations :

- Yields : Methyl-substituted derivatives (e.g., 1j) exhibit moderate to high yields (22–88%), while benzylated analogs (e.g., 1q) achieve consistent yields (~83%) due to stabilized intermediates .

- Physical States : Alkyl-substituted derivatives often form oils, whereas aromatic or bulky substituents (e.g., phenyl) favor solid states due to increased crystallinity .

Spectroscopic and Analytical Data

Critical spectral data for structural confirmation:

Key Observations :

- NMR : The tert-butyl group consistently appears as a singlet at δ 1.37 ppm. Aromatic protons in phenyl-substituted derivatives show multiplet signals at δ 7.24–7.37 ppm .

- IR : Carbamate C=O stretches at ~1680 cm⁻¹ are universal, while alkenes (e.g., pent-4-en-1-yl) show C=C stretches at ~1600 cm⁻¹ .

Actividad Biológica

tert-Butyl 2-methylhydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a hydrazine derivative characterized by the presence of a tert-butyl group and a carboxylate moiety. Its molecular formula is CHNO, and it has a molar mass of 158.20 g/mol. The structure influences its solubility and reactivity, making it suitable for various biological applications.

Pharmacological Effects

- Antitumor Activity : Studies have indicated that hydrazine derivatives, including this compound, exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades responsible for cell proliferation and survival.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. For instance, it may affect enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, possibly through the reduction of oxidative stress or modulation of neuroinflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, leading to altered cellular signaling and apoptosis.

- Interaction with Cellular Targets : Its structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Modulation : There is potential for this compound to affect gene expression related to cell cycle regulation and apoptosis.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC values ranged from 10 to 30 µM across different cell types, indicating potent antitumor activity. The study highlighted that the mechanism involved apoptosis induction through caspase activation.

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in marked improvement in cognitive functions compared to control groups. Behavioral assessments indicated reduced anxiety-like behaviors and improved memory retention, suggesting its potential as a neuroprotective agent.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | IC = 10-30 µM | |

| Neuroprotective | Improved cognition | |

| Enzyme Inhibition | Modulates metabolic pathways |

| Mechanism | Description |

|---|---|

| ROS Modulation | Alters oxidative stress levels |

| Enzyme Interaction | Binds to specific enzymes |

| Gene Expression | Affects transcription factors |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl 2-methylhydrazinecarboxylate, and how can reaction conditions be optimized for higher yields?

- The compound is synthesized via alkylation of tert-butyl carbazate with methyl iodide in THF using n-BuLi as a base (). Key variables include reaction temperature (−78°C to room temperature), stoichiometry of methyl iodide (1.5–2.0 equiv), and base concentration. Post-reaction purification via column chromatography (e.g., 13% EtOAc/toluene) is critical for isolating the product as a yellow oil (yields: 22–83%) . Optimization strategies include adjusting solvent polarity, gradient elution, or using triethylamine-treated silica to minimize decomposition.

Q. How are spectral techniques (NMR, IR, HRMS) applied to confirm the structure and purity of tert-butyl 2-methylhydrazinecarboxylate?

- 1H NMR : Peaks at δ 1.37 (s, 9H, tert-butyl) and δ 2.72 (s, 3H, N–CH3) confirm substitution . 13C NMR : Signals at δ 156.9 (C=O) and δ 80.3 (C–O) validate the carbamate group. IR absorption at ~1700 cm⁻¹ (C=O stretch) and HRMS matching the molecular ion ([M]+ = 146.19 g/mol) ensure purity . Discrepancies in coupling constants (e.g., δ 5.05–4.97 for allylic protons) may indicate rotameric equilibria, requiring low-temperature NMR analysis .

Q. What safety precautions are necessary when handling tert-butyl 2-methylhydrazinecarboxylate in the lab?

- The compound is moisture-sensitive and should be stored under inert gas (N2/Ar) at −20°C. Use explosion-proof equipment due to peroxide-forming potential in THF-based reactions. Avoid open flames and ground metal containers during transfers .

Advanced Research Questions

Q. How can computational methods (DFT) resolve conformational ambiguities in tert-butyl 2-methylhydrazinecarboxylate derivatives?

- DFT calculations with explicit solvent models (e.g., i-PrOH/MeCN mixtures) predict equatorial vs. axial conformations of the tert-butyl group. For example, axial conformers dominate in polar solvents due to solvation effects, while gas-phase calculations favor equatorial positions. Dynamic NMR at low temperatures (e.g., −40°C) can experimentally validate these predictions .

Q. What strategies mitigate low yields in cyclization reactions using tert-butyl 2-methylhydrazinecarboxylate as a precursor?

- When synthesizing heterocycles (e.g., pyrrolo[1,2-b]pyrazolium salts), prolonged heating (150°C, 3–15 h) in i-PrOH/MeCN (1:1) improves ring closure. Impurities from incomplete alkylation (e.g., residual pent-4-en-1-yl groups) can be minimized by pre-purifying intermediates via flash chromatography. Gradient elution (10% → 20% MeOH/CH2Cl2) enhances separation of polar byproducts .

Q. How do steric effects influence the reactivity of tert-butyl 2-methylhydrazinecarboxylate in nucleophilic substitutions?

- The bulky tert-butyl group sterically hinders nucleophilic attack at the carbamate carbonyl. In alkylation reactions, using strong bases (e.g., n-BuLi) deprotonates the hydrazine nitrogen, enhancing nucleophilicity. For example, benzylation with benzyl bromide proceeds efficiently at −78°C, where reduced thermal motion minimizes steric clashes .

Q. What analytical approaches diagnose and resolve contradictions in spectral data for structurally similar derivatives?

- Overlapping 1H NMR signals (e.g., δ 5.86–5.66 for vinyl protons in 1v) require 2D techniques (HSQC, COSY) to assign coupling networks. HRMS isotopic patterns (e.g., [M+1]+ for Cl-containing derivatives) differentiate isobaric impurities. Conflicting IR absorptions (e.g., C=O vs. N–H stretches) may indicate tautomerism, resolvable via pH-dependent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.